2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide
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Overview
Description
2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide is a complex organic compound that features a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction.
Acylation: The piperazine ring is then acylated using an appropriate acylating agent to introduce the acetyl group.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be used to modify the ketone group in the piperazine ring.
Substitution: The compound can participate in substitution reactions, especially at the acetyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylpropyl)-3-oxopiperazine
- N-propan-2-ylacetamide
- 4-acetylpiperazine
Uniqueness
What sets 2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O3/c1-14(2)12-24-6-5-20-19(27)16(24)11-18(26)23-9-7-22(8-10-23)13-17(25)21-15(3)4/h14-16H,5-13H2,1-4H3,(H,20,27)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZUIGWTMNGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N2CCN(CC2)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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